Neurotrophic Activity vs. Cytotoxicity: Divergent Profiles with 3β,5α-Dihydroxyergosta-7,22-dien-6-one
While 3β,5α,9α-trihydroxyergosta-7,22-dien-6-one promotes neurite outgrowth in the presence of NGF, its close analog, 3β,5α-dihydroxyergosta-7,22-dien-6-one, demonstrates potent cytotoxic activity against multiple cancer cell lines. This represents a fundamental divergence in functional profile, with the 9α-hydroxy group dictating a neurotrophic rather than cytotoxic mechanism [1][2].
| Evidence Dimension | Functional Activity Profile |
|---|---|
| Target Compound Data | Significant increase in neurite-bearing cells |
| Comparator Or Baseline | 3β,5α-Dihydroxyergosta-7,22-dien-6-one |
| Quantified Difference | Qualitative shift from neurotrophic to cytotoxic activity |
| Conditions | Target: NGF (20 ng/mL) in PC12 cells [1]; Comparator: Cytotoxicity assays in MCF-7, A549, HeLa, KB cell lines [2] |
Why This Matters
For neuroscience or neuroinflammation research, the dihydroxy analog's cytotoxic profile makes it an unsuitable substitute, underscoring the procurement requirement for the specific 3,5,9-trihydroxy compound.
- [1] ChemFaces. 3,5,9-Trihydroxyergosta-7,22-dien-6-one (CFN97449) Product Page. (Summarizing Lee, I.-S. et al. 2011). View Source
- [2] TargetMol. 3β,5α-Dihydroxyergosta-7,22-dien-6-one (TN5287) Product Page. (Citing cytotoxicity data). View Source
